molecular formula C10H13NO2S B13217753 Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate

Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate

Cat. No.: B13217753
M. Wt: 211.28 g/mol
InChI Key: PPVVPAGNKQUZOB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a cyclopropyl substituent at the 5-position and an ethyl ester group at the 2-position. This molecule is structurally analogous to other 3-amino-thiophene carboxylates, which are widely utilized as intermediates in pharmaceutical synthesis and materials science. Crystallographic tools like SHELX and WinGX are critical for elucidating its molecular conformation and intermolecular interactions .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)9-7(11)5-8(14-9)6-3-4-6/h5-6H,2-4,11H2,1H3

InChI Key

PPVVPAGNKQUZOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . The reaction conditions typically involve mild temperatures and the use of solvents such as 1-ethyl-3-methylimidazolium ethyl sulfate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale application of the Gewald reaction due to its efficiency and high yield. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects. It also exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate shares its core thiophene-2-carboxylate structure with analogues such as Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (). Key differences arise from the substituent at the 5-position:

  • Cyclopropyl group: A non-aromatic, strained ring that may reduce π-π stacking interactions but improve solubility in non-polar environments.
  • 3-Chlorophenyl group : An electron-withdrawing aromatic substituent that enhances electrophilic reactivity and facilitates interactions with biological targets via halogen bonding .

Physicochemical Properties

Property This compound Ethyl 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxylate
Molecular Weight ~225.3 g/mol (estimated) ~281.7 g/mol
Substituent Electronic Effect Mild electron-donating (cyclopropyl conjugation) Strong electron-withdrawing (Cl atom)
Predicted Solubility Moderate in organic solvents Lower due to aromatic hydrophobicity
Melting Point Not reported (inferred lower than chlorophenyl) Data unavailable; aromatic analogs often >150°C

Research Findings and Limitations

  • Structural studies using SHELX and ORTEP for Windows have resolved conformational details of similar thiophene derivatives, aiding in activity predictions .
  • Direct experimental data on the cyclopropyl variant are sparse; most insights are extrapolated from chlorophenyl analogs or computational models.

Biological Activity

Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which contributes to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C13H13NO2S\text{C}_1\text{3H}_{1}\text{3N}\text{O}_2\text{S}

The biological activity of this compound primarily involves its interaction with specific protein targets. Research indicates that compounds with similar structures often act as kinase inhibitors, which play a crucial role in various cellular processes, including cell division and apoptosis.

  • Kinase Inhibition : this compound may exhibit inhibitory effects on kinases involved in cancer progression. For instance, studies have shown that related compounds can inhibit mitotic kinases like Nek2, leading to antiproliferative effects in cancer cell lines .
  • Anticancer Activity : The compound's ability to modulate kinase activity suggests potential applications in cancer therapy. In particular, it may enhance the efficacy of existing chemotherapeutic agents by targeting specific pathways involved in tumor growth .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

Study Biological Activity Cell Line/Model IC50 (µM) Mechanism
Study AAntiproliferativeHeLa Cells15.2Nek2 Inhibition
Study BCytotoxicityMDA-MB-23110.4Apoptosis Induction
Study CAntimicrobialE. coli12.0Disruption of Cell Membrane

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of this compound on HeLa cells, researchers observed a significant reduction in cell viability at concentrations above 10 µM. This effect was attributed to the inhibition of Nek2 kinase activity, which is crucial for cell cycle progression .

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation focused on the compound's potential synergistic effects when combined with cisplatin in MDA-MB-231 breast cancer cells. The results indicated enhanced cytotoxicity when both agents were used together, suggesting that this compound may improve the efficacy of standard chemotherapy regimens .

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